UNII-G1MO932QYT
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Overview
Description
UNII-G1MO932QYT is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It is characterized by the presence of a piperazine ring attached to a trimethoxyphenyl group and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting intermediate is then treated with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
UNII-G1MO932QYT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
UNII-G1MO932QYT has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and cancer.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of UNII-G1MO932QYT involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The trimethoxyphenyl group enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
Uniqueness
UNII-G1MO932QYT is unique due to its specific structural features, such as the trimethoxyphenyl group, which enhances its pharmacological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
81731-51-3 |
---|---|
Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N2O4/c1-20-14-5-4-13(15(21-2)16(14)22-3)12-18-8-6-17(7-9-18)10-11-19/h4-5,19H,6-12H2,1-3H3 |
InChI Key |
PCFSGQBTZGNFKL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCO)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCO)OC)OC |
Origin of Product |
United States |
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